molecular formula C20H22ClF2N3O B1667908 Befiradol CAS No. 208110-64-9

Befiradol

Numéro de catalogue: B1667908
Numéro CAS: 208110-64-9
Poids moléculaire: 393.9 g/mol
Clé InChI: PKZXLMVXBZICTF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du béfiradol implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. L'une des principales voies de synthèse comprend la réaction du chlorure de 3-chloro-4-fluorobenzoyle avec la 4-fluoropipéridine pour former un composé intermédiaire. Cet intermédiaire est ensuite mis à réagir avec la (5-méthyl-2-pyridinyl)méthylamine pour donner le béfiradol .

Méthodes de production industrielle

La production industrielle du béfiradol suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction telles que la température, la pression et le choix du solvant pour assurer un rendement et une pureté élevés. Des techniques de purification avancées telles que la recristallisation et la chromatographie sont utilisées pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le béfiradol subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des oxydes, tandis que la réduction peut produire des alcools ou des amines .

Applications de la recherche scientifique

Le béfiradol a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le béfiradol exerce ses effets en activant sélectivement le récepteur de la sérotonine 5-HT1A. Cette activation conduit à une cascade d'événements intracellulaires, notamment l'inhibition de l'adénylyl cyclase, la réduction des niveaux d'adénosine monophosphate cyclique (AMPc) et la modulation de l'activité des canaux ioniques . Le béfiradol active préférentiellement les protéines GalphaO dans les membranes hippocampiques de rat et il a été démontré qu'il activait les autorécepteurs 5-HT1A dans le noyau du raphé dorsal et les hétérorécepteurs sur les neurones pyramidaux du cortex frontal .

Applications De Recherche Scientifique

Pharmacological Properties

Befiradol is a highly selective agonist of the serotonin 5-HT1A receptor. Its pharmacological profile includes:

  • High Efficacy : Exhibits potent agonist activity at 5-HT1A receptors, leading to significant neurochemical effects such as ERK phosphorylation and G-protein activation .
  • Analgesic Effects : In preclinical studies, this compound demonstrated analgesic and antiallodynic properties comparable to high doses of opioid painkillers but with fewer side effects and less tolerance development .
  • Dual Mechanism : Recent studies suggest that this compound may also reduce parkinsonism symptoms alongside LID, indicating potential for dual therapeutic effects in Parkinson's disease .

Treatment of Levodopa-Induced Dyskinesia

This compound's primary clinical application is in the management of LID in Parkinson's disease patients. Key findings include:

  • Phase 2 Clinical Trials : A Phase 2A clinical trial demonstrated that NLX-112 met its primary endpoints of safety and tolerability while significantly reducing LID symptoms in patients .
  • Dosage Efficacy : In non-human primate models, doses as low as 0.1 to 0.4 mg/kg were effective in reducing LID without compromising the anti-parkinsonian effects of levodopa .

Imaging Applications

This compound has been investigated as a radiotracer for positron emission tomography (PET) imaging:

  • PET Radiotracer : When labeled with fluorine-18, this compound can visualize the distribution of active serotonin 5-HT1A receptors in the brain, providing insights into receptor function and potential therapeutic targets .

Table 1: Summary of Key Studies on this compound

Study ReferenceModel UsedDose (mg/kg)Primary Findings
Rodent0.03 - 0.3Significant reduction in LID levels by up to 96%
Marmoset0.1 - 0.3Reduced 'bad on-time' by up to 48% without affecting levodopa efficacy
HumanN/APositive safety and efficacy results in Phase 2A clinical trial

Comparaison Avec Des Composés Similaires

Le béfiradol est unique en raison de sa grande sélectivité et de sa puissance en tant qu'agoniste du récepteur 5-HT1A. Des composés similaires comprennent :

Comparé à ces composés, le béfiradol présente une efficacité et une sélectivité plus élevées, ce qui en fait un candidat prometteur pour les applications thérapeutiques .

Activité Biologique

Befiradol, also known as NLX-112 or F13640, is a highly selective agonist for the serotonin 5-HT1A receptor. Its biological activity has been extensively studied, demonstrating significant therapeutic potential across various neurological and psychiatric disorders. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, effects in preclinical and clinical studies, and potential applications.

This compound acts primarily as a full agonist at the 5-HT1A receptor, which is part of the serotonergic system. This receptor is involved in numerous physiological processes, including mood regulation, anxiety response, and pain modulation. The compound exhibits a unique pharmacological profile characterized by:

  • High Selectivity : this compound shows a strong preference for the 5-HT1A receptor over other serotonin receptors, minimizing off-target effects that are common with less selective agents .
  • Functional Selectivity : Studies indicate that this compound can activate different intracellular signaling pathways depending on the cellular context. For instance, it has been shown to activate G_i/o proteins while also influencing G_s protein pathways at higher concentrations .

Preclinical Studies

Preclinical investigations have highlighted several key findings regarding the efficacy and safety of this compound:

Antinociceptive Effects

In animal models, this compound demonstrated potent antinociceptive effects in both acute and chronic pain models without causing sedation. These effects were attributed to its action on the 5-HT1A receptors, which play a crucial role in modulating pain perception .

Behavioral Studies

In behavioral assays involving anxiety and locomotion:

  • Anxiety Reduction : In studies using the elevated plus maze (EPM) and open field tests (OFT), this compound significantly reduced anxiety-like behaviors in mice. At doses ranging from 0.1 to 1.0 mg/kg, it increased exploratory behavior and reduced thigmotaxis (the tendency to stay close to walls) by up to 164% compared to controls .
  • Locomotor Activity : The compound also improved locomotor activity in models simulating neurogenic bladder dysfunction post-spinal cord injury (SCI), suggesting its potential utility in treating movement disorders .

Clinical Applications

This compound's clinical applications are being explored in various contexts:

Parkinson's Disease

Recent trials have indicated that this compound may effectively reduce levodopa-induced dyskinesias in patients with Parkinson's disease. In rodent and non-human primate models, it showed significant antidyskinetic activity without major side effects, paving the way for future human trials .

Neurodegenerative Diseases

Research has also suggested that this compound might have benefits in treating neurodegenerative conditions such as Machado-Joseph disease (MJD). It was found to decrease aggregation of mutant ATXN3 protein, which is implicated in MJD pathology .

Summary of Key Findings

Study FocusKey Findings
Pain ModulationEffective in both acute and chronic pain models without sedation .
Anxiety ReductionIncreased exploratory behavior; significant reduction in anxiety-like behaviors at low doses .
Parkinson's DiseaseReduced dyskinesias in preclinical models; safe in human trials .
Neurodegenerative DiseasesDecreased aggregation of mutant proteins associated with MJD .

Propriétés

IUPAC Name

(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyridin-2-yl)methylamino]methyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClF2N3O/c1-14-2-4-16(25-11-14)12-24-13-20(23)6-8-26(9-7-20)19(27)15-3-5-18(22)17(21)10-15/h2-5,10-11,24H,6-9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZXLMVXBZICTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClF2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90943058
Record name Befiradol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208110-64-9
Record name Befiradol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208110-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Befiradol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208110649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Befiradol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEFIRADOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAT9OHA1YH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Befiradol
Reactant of Route 2
Reactant of Route 2
Befiradol
Reactant of Route 3
Befiradol
Reactant of Route 4
Reactant of Route 4
Befiradol
Reactant of Route 5
Befiradol
Reactant of Route 6
Reactant of Route 6
Befiradol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.